molecular formula C7H6F3N3O4 B3070265 2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid CAS No. 1001754-77-3

2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid

Cat. No.: B3070265
CAS No.: 1001754-77-3
M. Wt: 253.14 g/mol
InChI Key: YUTXBJXNUVCBNP-UHFFFAOYSA-N
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Description

2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid is a pyrazole-derived carboxylic acid characterized by a trifluoromethyl (-CF₃), nitro (-NO₂), and methyl (-CH₃) substituent on the pyrazole ring. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the nitro and trifluoromethyl groups, which enhance stability and reactivity. The acetic acid moiety further enables conjugation or derivatization for applications in drug design or material science.

Properties

IUPAC Name

2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c1-3-5(13(16)17)6(7(8,9)10)11-12(3)2-4(14)15/h2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTXBJXNUVCBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177983
Record name 5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001754-77-3
Record name 5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001754-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid typically involves the formation of the pyrazole ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group. The nitro group can be introduced via nitration using nitric acid and sulfuric acid. Finally, the acetic acid moiety is introduced through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

While specific applications of 2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid are not extensively documented in the provided search results, the information available suggests potential uses based on related compounds and their demonstrated activities:

  • Antimicrobial Activity: Research indicates that pyrazole derivatives with trifluoromethyl groups exhibit significant antimicrobial activity . For example, compounds with a trifluoromethyl functional group at the seventh position of a quinoline core demonstrate enhanced antimicrobial activity against various microbial strains . The presence of electron-withdrawing groups like nitro (NO2) on pyrazole derivatives can also enhance activity against specific microorganisms .
  • Anticancer Studies: N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have demonstrated anticancer activity, suggesting that trifluoromethyl-containing compounds could be valuable in cancer research .
  • Synthesis of Novel Compounds: Pyrazole derivatives are used as building blocks in synthesizing complex molecules with potential biological activities. For instance, they can be used to create novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, which have shown antioxidant and antimicrobial properties .

Due to the limited information in the search results, specific case studies directly involving 2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid are unavailable. However, research on related compounds provides insight:

  • Antimicrobial Activity of Quinoline Derivatives: A study on quinoline derivatives showed that the presence of a trifluoromethyl group at the seventh position of the quinoline core significantly enhanced antimicrobial activity. This enhancement was further influenced by the presence of electron-donating groups at the third and fourth positions of the quinoline ring .
  • Anticancer Activity of Oxadiazol-2-amines: N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine exhibited significant anticancer activity against several cancer cell lines, demonstrating the potential of trifluoromethyl-containing compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Nitro Group (Target Compound): The nitro group at position 4 enhances electrophilicity and may increase metabolic stability compared to 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, which lacks this group . Nitro substituents are known to improve binding affinity in enzyme inhibitors.
  • Trifluoromethyl Group: Both the target compound and 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid feature a CF₃ group, which improves lipophilicity and resistance to oxidative degradation .
  • Methyl Group (Target Compound): The 5-methyl substituent may reduce steric hindrance compared to bulkier groups, facilitating interactions in biological systems.

Functional Group Diversity

  • The Fmoc-protected piperazine derivative serves as a peptide synthesis building block, whereas the pyrazole-based compounds (target and ) are more likely used in small-molecule drug development. The acetic acid group in all three compounds allows for covalent bonding or salt formation.

Research Findings and Limitations

  • Synthetic Challenges: Introducing both nitro and trifluoromethyl groups on the pyrazole ring (target compound) requires precise control to avoid side reactions, such as ring decomposition.
  • Data Gaps: Limited published studies on the target compound necessitate extrapolation from analogs. For example, the nitro group’s impact on bioavailability remains theoretical.

Biological Activity

2-[5-Methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, with the CAS number 1001754-77-3, has the molecular formula C7_7H6_6F3_3N3_3O4_4 and a molar mass of 253.14 g/mol. This compound belongs to a class of pyrazole derivatives known for their diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231 cells)
  • Colorectal cancer
  • Prostate cancer

In vitro studies have shown that the incorporation of trifluoromethyl groups enhances the efficacy of these compounds against cancer cells, suggesting a structure-activity relationship that favors increased biological activity with specific substitutions on the pyrazole ring .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives have also been investigated. Compounds similar to this compound exhibit significant anti-inflammatory activity, with some showing IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac sodium .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cell proliferation and inflammation. The presence of electron-withdrawing groups, such as trifluoromethyl and nitro groups, likely contributes to its enhanced reactivity and interaction with biological macromolecules.

Case Studies and Research Findings

Study Findings
Study on Anticancer Activity Demonstrated significant growth inhibition in several cancer cell lines, particularly highlighting efficacy against breast and lung cancers.
Anti-inflammatory Evaluation Showed promising anti-inflammatory effects with IC50_{50} values indicating comparable potency to established NSAIDs.
Structure Activity Relationship Analysis Identified key structural features that enhance biological activity, emphasizing the role of trifluoromethyl substitutions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions. For pyrazole derivatives, cyclocondensation of precursors (e.g., ethyl acetoacetate with substituted hydrazines) is a common approach. Temperature control, catalyst selection (e.g., palladium acetate for coupling reactions), and stepwise purification (e.g., chromatography or recrystallization) are critical. Evidence from analogous compounds suggests that adjusting pH during hydrolysis and using microwave-assisted synthesis can enhance reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A combination of IR spectrophotometry (to confirm functional groups like nitro and carboxylic acid) and elemental analysis (to verify empirical formulas) is essential. For advanced structural elucidation, X-ray crystallography (as demonstrated in crystallographic studies of trifluoromethylpyrazole derivatives) provides precise bond-length and angle data . High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR can resolve ambiguities in trifluoromethyl group positioning .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer: Stability studies should include accelerated degradation tests under heat, light, and humidity. Use HPLC or LC-MS to monitor degradation products. For example, protocols for pyrazole-carboxylic acids recommend storing compounds at –20°C in inert atmospheres to prevent nitro group reduction or trifluoromethyl hydrolysis .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the compound’s reactivity or binding affinity?

  • Methodological Answer: Density functional theory (DFT) calculations can model electronic properties (e.g., nitro group electrophilicity) and predict reaction pathways. Pair computational results with experimental data (e.g., kinetic studies or crystallographic data) to validate models. For example, studies on pyrazole-4-carboxylic acids used DFT to correlate theoretical dipole moments with observed solubility trends .

Q. When encountering discrepancies in solubility data across studies, what methodological approaches resolve contradictions?

  • Methodological Answer: Systematically vary solvents (polar vs. nonpolar) and temperatures while measuring solubility via UV-Vis spectroscopy. Account for pH-dependent ionization of the carboxylic acid group, which significantly affects solubility. Controlled experiments on trifluoromethylpyrazole analogs highlight the need for standardized buffer solutions (e.g., ammonium acetate at pH 6.5) to ensure reproducibility .

Q. What strategies are recommended for resolving conflicting spectroscopic data (e.g., ambiguous <sup>1</sup>H NMR signals)?

  • Methodological Answer: Use 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals. For trifluoromethylpyrazoles, isotopic labeling (<sup>13</sup>C or <sup>15</sup>N) or variable-temperature NMR can clarify dynamic effects. Cross-validate with X-ray crystallography to confirm substituent positioning .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer: Prioritize modifications at the nitro or trifluoromethyl groups, as these influence electronic and steric properties. Use parallel synthesis or combinatorial chemistry to generate analogs. For example, substituting the pyrazole ring with cyclopropyl or morpholine groups (as seen in related studies) can modulate bioavailability .

Notes for Experimental Design

  • Contradiction Analysis: If spectral data conflicts with computational predictions, re-examine solvent effects or consider alternative tautomeric forms of the pyrazole ring .
  • Safety Protocols: Follow guidelines for handling nitro compounds (e.g., explosion risks during high-temperature reactions) and trifluoromethyl groups (potential release of HF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid
Reactant of Route 2
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2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid

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